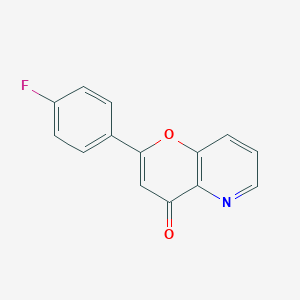

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-

Übersicht

Beschreibung

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a fluorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds via a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired pyrano-pyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyridine ring or the fluorophenyl substituent.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

The compound features a pyrano-pyridine framework which enhances its reactivity and interaction with biological targets. The fluorophenyl group is known to influence the electronic properties of the molecule, potentially affecting its biological activity.

Chemistry

Building Block for Synthesis:

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create derivatives with tailored functionalities.

Reactions:

- Oxidation: Can introduce hydroxyl groups.

- Reduction: Modifies the pyridine ring or fluorophenyl substituent.

- Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring.

Biology

Anticancer Activity:

Research has suggested that compounds similar to 4H-Pyrano(3,2-b)pyridin-4-one exhibit potential anticancer properties. Studies are ongoing to explore its efficacy against various cancer cell lines.

Antimicrobial Properties:

The compound is being investigated for its antimicrobial activities. Preliminary results indicate it may inhibit the growth of certain bacteria and fungi.

Medicine

Therapeutic Agent:

Due to its unique structural features, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets—such as enzymes and receptors—could lead to novel treatments for diseases.

Mechanism of Action:

The mechanism involves binding to molecular targets and modulating their activity, which may affect various biological pathways.

Industry

Material Development:

In material science, 4H-Pyrano(3,2-b)pyridin-4-one is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as sensors or photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 4H-Pyrano(3,2-b)pyridin-4-one derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers tested several derivatives of this compound against common pathogens. The findings revealed that some derivatives showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- include:

- 4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-

- Pyrano(3,2-c)quinolones

- Furo(3,2-c)quinolones

Uniqueness

What sets 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- apart is its specific fluorophenyl substituent, which can impart unique electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in drug design or material science.

Biologische Aktivität

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- (CAS No. 148190-22-1) is a heterocyclic compound characterized by a pyrano-pyridine fused ring system. Its unique structure, which includes a fluorophenyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by relevant studies and data.

- Molecular Formula : C14H8FNO2

- Molecular Weight : 241.22 g/mol

- Density : 1.365 g/cm³

- Boiling Point : 386.6ºC at 760 mmHg

- Flash Point : 187.6ºC

Biological Activity Overview

The biological activity of 4H-Pyrano(3,2-b)pyridin-4-one derivatives has been investigated in various studies, highlighting their potential as therapeutic agents.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to 4H-Pyrano(3,2-b)pyridin-4-one:

-

In Vitro Studies :

- A study reported that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.0517 µM to higher concentrations depending on the specific derivative tested .

- Another research indicated that certain derivatives showed selective inhibition against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, one compound demonstrated an IC50 of 0.36 µM against CDK2 .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

-

Broad-Spectrum Activity :

- Compounds based on the pyrano-pyridine framework have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Synergistic Effects :

Data Summary Table

| Biological Activity | Cell Line/Pathogen | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.0517 µM | |

| Anticancer | A549 | 0.36 µM | |

| Antimicrobial | Staphylococcus aureus | Low µM | |

| Antimicrobial | Escherichia coli | Low µM |

Case Studies

-

Case Study on Anticancer Effects :

- A recent publication detailed a series of experiments where various derivatives of 4H-Pyrano(3,2-b)pyridin-4-one were synthesized and tested against multiple cancer cell lines. Results indicated that modifications to the fluorophenyl group significantly impacted the compounds' antiproliferative properties.

-

Case Study on Antimicrobial Synergy :

- Another study explored the combination of pyrano-pyridine derivatives with standard antibiotics against resistant bacterial strains. The results showed that certain combinations resulted in reduced MICs compared to individual agents alone.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)pyrano[3,2-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPBZKDZUUAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163915 | |

| Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148190-22-1 | |

| Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148190221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.